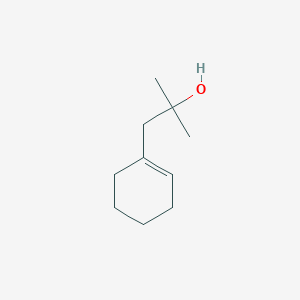

1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol is an organic compound characterized by a cyclohexene ring attached to a tertiary alcohol group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol can be achieved through several methods. One common approach involves the addition of a Grignard reagent to a suitable carbonyl compound. For instance, cyclohex-1-en-1-ylmagnesium bromide can be reacted with acetone to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

化学反应分析

Acid-Catalyzed Dehydration (E1 Mechanism)

The tertiary alcohol undergoes acid-catalyzed dehydration via an E1 mechanism, producing alkenes through carbocation intermediates. Key findings include:

Reaction Pathway

-

Protonation of the hydroxyl group by acid (e.g., H₃PO₄ or H₂SO₄) generates a good leaving group (H₂O).

-

Carbocation Formation : Loss of water yields a tertiary carbocation stabilized by hyperconjugation.

-

Elimination : Deprotonation of β-hydrogens forms alkenes.

Product Distribution

| Product | Relative Abundance | Stability Factor |

|---|---|---|

| 1-Methylcyclohexene | ~90% | Zaitsev (more substituted) |

| 3-Methylcyclohexene | <5% | Carbocation rearrangement |

| Methylenecyclohexane | ~5% | Non-classical carbocation |

Data from analogous systems (e.g., 2-methylcyclohexanol dehydration) show dominance of Zaitsev products, with minor isomers arising from hydride shifts or bridged carbocation intermediates . For this compound, steric hindrance from the cyclohexene ring may suppress rearrangements, favoring 1-methylcyclohexene .

Base-Promoted Elimination (E2 Mechanism)

In the presence of strong bases (e.g., ethoxide), E2 elimination competes, though tertiary alcohols are less reactive.

Key Observations

-

Steric hindrance from the bulky cyclohexene and methyl groups reduces base accessibility, favoring E1 over E2 .

-

If E2 occurs, anti-periplanar geometry directs elimination toward the less substituted alkene (contrary to Zaitsev) .

Electrophilic Addition to Cyclohexene

The cyclohexene moiety participates in electrophilic additions :

| Reaction | Reagent | Product |

|---|---|---|

| Bromination | Br₂ (in CCl₄) | 1,2-dibromocyclohexane derivative |

| Acid-Catalyzed Hydration | H₃O⁺ | Reforms alcohol (reversible) |

The electron-rich double bond enhances reactivity, but steric effects from the fused methyl groups may slow kinetics .

Cycloaddition Reactions

The cyclohexene group can act as a dienophile in Diels-Alder reactions, though steric bulk limits practicality. For example:

This compound+cyclopentadieneΔBicyclic adduct

This reaction requires high temperatures and prolonged reaction times .

Thermal Decomposition

At elevated temperatures (>200°C), retro-ene reactions may fragment the molecule into smaller alkenes and ketones, though literature specific to this compound is sparse .

科学研究应用

Organic Synthesis

1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. For example, it can be transformed into ketones or aldehydes through oxidation or converted into amines through reduction processes .

Biological Studies

Research has indicated potential biological activities associated with this compound. It is studied for its interactions with biomolecules, which may lead to insights into its therapeutic applications. Preliminary studies suggest that it could have implications in drug development due to its ability to form hydrogen bonds with biological targets, influencing their function and structure .

Perfume and Fragrance Industry

One of the notable applications of this compound is in the fragrance industry. It has been identified as a key ingredient in perfuming compositions due to its floral and ozonic notes, which enhance the olfactory profile of various products. The compound can be incorporated into perfumes at concentrations ranging from 0.01% to 5% by weight, contributing significantly to the overall scent profile .

Case Study 1: Organic Synthesis

A study demonstrated the utility of this compound as a precursor for synthesizing complex organic molecules. Researchers utilized the compound in a series of reactions that yielded valuable intermediates for pharmaceuticals, showcasing its importance in synthetic organic chemistry .

Case Study 2: Perfume Composition

In a comparative analysis of fragrance compounds, this compound was evaluated alongside traditional floral notes. The study revealed that this compound not only harmonizes well with green and rosy notes but also enhances the overall complexity of the fragrance profile, making it a preferred choice among perfumers .

作用机制

The mechanism by which 1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the cyclohexene ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s behavior in different environments .

相似化合物的比较

Similar Compounds

Cyclohexanol: A similar compound with a cyclohexane ring and a hydroxyl group.

Cyclohexanone: Contains a cyclohexane ring with a ketone group.

Cyclohexene: A simpler compound with a cyclohexene ring but no hydroxyl group.

Uniqueness

1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol is unique due to the presence of both a cyclohexene ring and a tertiary alcohol group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

生物活性

1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol, also known as C10H18O , is an organic compound with a molecular weight of 154.25 g/mol . This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

The chemical structure of this compound can be represented by the following details:

| Property | Details |

|---|---|

| Chemical Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | 1-(Cyclohexen-1-yl)-2-methylpropan-2-ol |

| Appearance | Liquid |

| Storage Temperature | Room Temperature |

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Its potential applications include:

Cytotoxicity Studies

A study focusing on the structure-activity relationship (SAR) of compounds similar to this compound revealed that modifications at specific positions significantly enhanced cytotoxicity against various cancer cell lines. For example, taxoids modified at the C10 position exhibited improved potency against drug-resistant human breast cancer cells .

Antimicrobial Activity

Research into compounds with cyclohexene structures has shown promising results in antimicrobial assays. Although direct studies on this compound are sparse, related compounds have demonstrated effective inhibition of bacterial growth, suggesting potential for further investigation into its antimicrobial properties .

While detailed mechanisms specific to this compound are not extensively documented, related compounds often exert their biological effects through:

- Inhibition of Enzymatic Activity : Compounds with similar functional groups may inhibit key enzymes involved in cancer progression or microbial metabolism.

- Disruption of Cell Membranes : Antimicrobial agents often disrupt bacterial cell membranes, leading to cell lysis.

- Modulation of Signaling Pathways : Some compounds can influence cellular signaling pathways related to apoptosis and proliferation.

属性

IUPAC Name |

1-(cyclohexen-1-yl)-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,11)8-9-6-4-3-5-7-9/h6,11H,3-5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZUPPSBVNAJOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CCCCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。